molecular formula C20H18ClN3OS2 B2693720 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1329966-98-4

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2693720
CAS No.: 1329966-98-4
M. Wt: 415.95
InChI Key: GMXYUCVMJUJYTB-UHFFFAOYSA-N
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Description

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride is a small-molecule compound featuring a tetrahydrothieno[2,3-c]pyridine core. Key structural attributes include:

  • A benzyl group at position 6 of the bicyclic system.
  • A cyano (-CN) substituent at position 2.
  • A thiophene-2-carboxamide moiety at position 2.

The benzyl and thiophene carboxamide groups likely contribute to lipophilicity and hydrogen-bonding capacity, respectively, while the cyano group may enhance metabolic stability .

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS2.ClH/c21-11-16-15-8-9-23(12-14-5-2-1-3-6-14)13-18(15)26-20(16)22-19(24)17-7-4-10-25-17;/h1-7,10H,8-9,12-13H2,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXYUCVMJUJYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=CS3)C#N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The molecular formula for this compound is C23H20N4OS2C_{23}H_{20}N_{4}OS_{2}, with a molecular weight of approximately 432.56 g/mol. The compound features a complex structure that includes a thieno-pyridine moiety, which is known for its diverse pharmacological properties.

Research indicates that compounds similar to this compound may act through various biological pathways:

  • Kinase Inhibition : Compounds in this class have been shown to inhibit specific kinases such as JNK (c-Jun N-terminal kinase), which plays a critical role in cellular stress responses and apoptosis. For instance, certain derivatives demonstrated potent inhibition against JNK2 and JNK3 with IC50 values in the low micromolar range .
  • Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit antimicrobial properties against various pathogens. For example, certain thiadiazole derivatives have shown effectiveness against bacteria like Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : There is emerging evidence that compounds with similar structures can induce cytotoxic effects on cancer cell lines. For instance, studies have reported selective activity against human tumor cells and inhibition of topoisomerase II .

Case Studies

  • JNK Inhibition Study : A study published in PubMed highlighted the identification of potent inhibitors of JNK kinases from a series of amides derived from thieno-pyridine structures. The most active compounds exhibited selectivity against the JNK family while sparing other MAPK pathways .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial potential of thieno-pyridine derivatives. The disk diffusion method revealed significant antibacterial activity against Candida albicans and E. coli, indicating a broad-spectrum efficacy .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that certain derivatives could effectively reduce cell viability at micromolar concentrations. This suggests potential applications in cancer therapy .

Data Tables

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Type Target/Pathway IC50/Effectiveness Reference
JNK InhibitionJNK1/2/3pIC50 6.5 - 6.7
Antibacterial ActivityStaphylococcus aureusMIC 15.62 µg/mL
Antifungal ActivityCandida albicansMIC 15.62 µg/mL
CytotoxicityVarious Cancer Cell LinesIC50 in low µM range

Scientific Research Applications

Structural Insights

The compound features a thiophene ring fused with a tetrahydrothieno-pyridine structure, which is known for its diverse biological activities. The presence of cyano and benzyl groups enhances its reactivity and biological profile.

Anti-Infective Agents

Recent studies have highlighted the potential of thienopyrimidine derivatives, including N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride, in developing anti-infective agents. For instance, derivatives of thienopyrimidines have shown promising antiplasmodial activity against Plasmodium falciparum, a malaria-causing parasite. These compounds exhibited effective inhibition at low concentrations, comparable to established treatments like chloroquine .

Synthesis of Heterocyclic Compounds

This compound serves as a building block for synthesizing various heterocyclic systems. The reaction of this compound with different reagents has led to the formation of new fused pyrimidines and other derivatives with enhanced biological activities .

Anticancer Research

The structural characteristics of this compound suggest potential applications in anticancer research. Similar thienopyrimidine compounds have demonstrated cytotoxic effects against various cancer cell lines. The ability to modify the substituents on the thiophene and pyridine rings allows for the optimization of these compounds for improved efficacy and selectivity against cancer cells.

Neuroprotective Effects

Research indicates that compounds with similar structures may exhibit neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds could provide therapeutic benefits in neurodegenerative diseases.

Case Study 1: Antiplasmodial Activity

In a study assessing the antiplasmodial activity of thienopyrimidine derivatives, it was found that specific substitutions on the benzyl ring significantly enhanced activity against Plasmodium falciparum. The compound's efficacy was evaluated using in vitro assays that measured growth inhibition at varying concentrations .

Case Study 2: Synthesis Pathways

A comprehensive review outlined various synthetic pathways for obtaining thienopyrimidine derivatives from thiophene precursors. The use of this compound as a precursor facilitated the creation of multiple analogs with diverse biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates the compound against analogs with shared core motifs or functional groups, drawing on synthetic, structural, and physicochemical data.

Substituent Variations on the Tetrahydrothienopyridine Core
Compound Name Position 6 Substituent Position 3 Substituent Position 2 Substituent Salt Form Key Data/Properties
Target Compound Benzyl Cyano (-CN) Thiophene-2-carboxamide Hydrochloride Likely high solubility due to salt form; benzyl enhances lipophilicity.
N-((3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl)benzamide Isopropyl Cyano (-CN) Benzamide with thiocarbamoyl link None Isopropyl reduces steric bulk vs. benzyl; thiocarbamoyl may lower solubility.

Analysis :

  • Position 6 : The benzyl group in the target compound introduces greater aromaticity and lipophilicity compared to the isopropyl group in the analog from . This may influence membrane permeability and target binding .
  • Position 2 : The thiophene-2-carboxamide in the target compound provides a planar, hydrogen-bonding motif, whereas the thiocarbamoyl-linked benzamide in the analog could reduce solubility and alter pharmacokinetics .
Heterocyclic Core Modifications
Compound Name Core Structure Functional Groups Key Data/Properties
Target Compound Tetrahydrothieno[2,3-c]pyridine Cyano, benzyl, thiophene carboxamide Rigid bicyclic system; potential for CNS activity due to blood-brain barrier penetration.
(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl) derivatives Thiazolo[3,2-a]pyrimidine Cyano, furan, benzylidene IR: ν~CN~ ≈ 2,219 cm⁻¹; melting points: 213–246°C; lower solubility due to non-ionic form.
6,11-Dihydro-2-(5-methylfuran-2-yl)-pyrimido[2,1-b]quinazoline Pyrimidoquinazoline Cyano, furan IR: ν~CN~ ≈ 2,220 cm⁻¹; melting point: 268–269°C; fused ring system increases rigidity.

Analysis :

  • Functional Groups: The consistent presence of cyano (-CN) groups across analogs (e.g., 2,219–2,220 cm⁻¹ in IR spectra) suggests shared strategies for electronic modulation or metabolic stability .

Q & A

Q. Table 1: Example Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
CyclocondensationAldehyde, thiourea, malonodinitrile, EtOH, reflux70–85
AcylationThiophene-2-carboxylic anhydride, CH₂Cl₂, RT65–78
Hydrochloride FormationHCl/MeOH, 1 h, RT>90

Basic: What analytical techniques are critical for structural validation?

Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures. For example, ethyl 2-amino-6-benzyl-tetrahydrothieno derivatives were resolved with SHELX, confirming the bicyclic scaffold ().
  • NMR/IR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the benzyl group (δ 7.2–7.4 ppm, aromatic protons), tetrahydrothieno protons (δ 2.5–3.8 ppm), and cyano groups ().
    • IR : Confirm C≡N (2240–2260 cm⁻¹), C=O (1680–1700 cm⁻¹), and NH stretches (3200–3350 cm⁻¹) ().
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₂H₂₀ClN₃O₂S₂: calc. 482.06, found 482.05) ().

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications : Replace the benzyl group with substituted aryl (e.g., 4-Cl, 4-OCH₃) to study electronic effects on bioactivity ().
  • Functional Group Variation : Introduce carboxamide substituents (e.g., methyl ester, hydrazone) to probe hydrogen-bonding interactions ().
  • Bioisosteric Replacement : Substitute thiophene with benzo[b]thiophene or pyridone moieties to assess ring size/aromaticity impacts ().

Q. Table 2: Example Derivatives and Antitumor Activity (IC₅₀, μM)

DerivativeModificationIC₅₀ (μM)Reference
Parent CompoundNone12.3
Pyridone analog (9a)Thiophene → pyridone8.7
4-Cl-Benzyl derivativeBenzyl → 4-Cl-benzyl6.9

Advanced: How to resolve contradictions in crystallographic data during refinement?

Answer:

  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for high-resolution datasets with twinning (common in tetrahydrothieno derivatives due to flexible rings) ().
  • Disorder Modeling : Apply PART/SUMP restraints for disordered benzyl or thiophene groups ().
  • Validation Tools : Cross-check with PLATON or CCDC Mercury to ensure geometric plausibility (e.g., bond lengths: C-S = 1.70–1.75 Å; C≡N = 1.14–1.16 Å) ().

Advanced: What mechanistic insights exist for its antibacterial or antitumor activity?

Answer:

  • Antibacterial Action : Derivatives inhibit bacterial DNA gyrase by binding to the ATPase domain, as shown via molecular docking ().
  • Antitumor Mechanism : Pyridone analogs (e.g., compound 9a) induce apoptosis in HeLa cells via caspase-3 activation (confirmed by flow cytometry) ().
  • SAR Trends : Electron-withdrawing groups (e.g., -CN) enhance activity by stabilizing target-ligand interactions ().

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